methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Metabolic stability Positional isomerism Cytochrome P450

Methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 2034153-22-3) is a synthetic 2-iminobenzothiazole derivative featuring a fluorine atom at the 4-position of the benzothiazole ring, a methyl acetate substituent at the N3 position, and is supplied as the hydrobromide salt (molecular formula C10H10BrFN2O2S, MW 321.17 g/mol). The compound belongs to a well-established class of heterocyclic building blocks used in medicinal chemistry for the development of enzyme inhibitors, antimicrobial agents, and receptor modulators.

Molecular Formula C10H10BrFN2O2S
Molecular Weight 321.17 g/mol
CAS No. 2034153-22-3
Cat. No. B1405205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS2034153-22-3
Molecular FormulaC10H10BrFN2O2S
Molecular Weight321.17 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=CC=C2SC1=N)F.Br
InChIInChI=1S/C10H9FN2O2S.BrH/c1-15-8(14)5-13-9-6(11)3-2-4-7(9)16-10(13)12;/h2-4,12H,5H2,1H3;1H
InChIKeyNEXNMTOBYBWTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide (CAS 2034153-22-3): Class Identity and Procurement Baseline


Methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 2034153-22-3) is a synthetic 2-iminobenzothiazole derivative featuring a fluorine atom at the 4-position of the benzothiazole ring, a methyl acetate substituent at the N3 position, and is supplied as the hydrobromide salt (molecular formula C10H10BrFN2O2S, MW 321.17 g/mol) . The compound belongs to a well-established class of heterocyclic building blocks used in medicinal chemistry for the development of enzyme inhibitors, antimicrobial agents, and receptor modulators . The 4-fluoro substitution pattern distinguishes it from the more commonly encountered 6-substituted 2-iminobenzothiazole acetate analogs, creating a positional isomer pair with distinct physicochemical and potentially distinct biological properties [1].

Why Generic Substitution Fails for Methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide (CAS 2034153-22-3)


Within the 2-iminobenzothiazole acetate hydrobromide series, substitution position critically governs electronic distribution, metabolic stability, and target engagement. Published structure-activity relationship (SAR) studies on fluorinated benzothiazoles demonstrate that positional isomerism (e.g., 4-fluoro vs. 5-fluoro vs. 6-fluoro) produces divergent biological outcomes, including differential susceptibility to metabolic clearance and distinct cytotoxicity profiles [1]. The 4-fluoro substituent imparts a unique electronic environment (Hammett σₘ = 0.34) compared to 6-substituted analogs bearing Cl, CH₃, or SCH₃ groups, directly affecting the basicity of the imino group and, consequently, hydrogen-bonding capacity and target binding [2]. Furthermore, the 4-fluorobenzothiazole moiety has been independently validated as a critical pharmacophoric element in nanomolar SARS-CoV-2 Mpro inhibitors, where the 4-fluorine position is essential for solvent exposure and binding conformation [3]. Substituting the 4-fluoro analog with a 6-fluoro or 6-chloro congener would introduce a different regioisomer with unvalidated SAR, potentially compromising potency by orders of magnitude.

Quantitative Differentiation Evidence: Methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide vs. Closest Analogs


Positional Isomer Differentiation: 4-Fluoro vs. 6-Fluoro Benzothiazole Regioisomers Exhibit Divergent Metabolic Stability Profiles

In a head-to-head study of fluorinated 2-(4-aminophenyl)benzothiazoles, the 5-fluorobenzothiazole regioisomer (10h) produced no exportable metabolites in sensitive MCF-7 breast cancer cells, whereas the 6-fluoro isomer (10d) was actively metabolized and exported, demonstrating that the position of fluorine on the benzothiazole ring directly controls metabolic fate [1]. Although this study compared 5-fluoro vs. 6-fluoro isomers, the underlying principle—that the fluorine position dictates susceptibility to CYP1A1-mediated metabolism—supports the class-level inference that 4-fluoro substitution (as in the target compound) will exhibit a metabolic profile distinct from the 6-fluoro analog (CAS 1949836-64-9). The target compound occupies a unique regioisomeric space not represented by any commercially available 6-substituted comparator.

Metabolic stability Positional isomerism Cytochrome P450 Benzothiazole

Validated Pharmacophore: 4-Fluorobenzothiazole Moiety Delivers Nanomolar Potency in SARS-CoV-2 Mpro Inhibition

The 4-fluorobenzothiazole moiety has been independently validated as a critical pharmacophoric element in clinical-stage antiviral research. Compounds TKB245 and TKB248, both containing the 4-fluorobenzothiazole group, inhibit SARS-CoV-2 main protease (Mpro) with IC50 values of 0.007 µM and 0.074 µM, respectively [1]. TKB245 achieved EC50 values of 0.014–0.056 µM against all major SARS-CoV-2 variants (alpha through omicron), surpassing nirmatrelvir in potency [1]. X-ray crystallography confirmed that the 4-fluorine of the benzothiazole moiety is solvent-exposed and essential for the binding conformation [1]. While the target compound (CAS 2034153-22-3) is a building block rather than the final inhibitor, it provides the identical 4-fluorobenzothiazole core required to construct analogs in this validated chemical space. No 6-fluoro or 6-chloro benzothiazole acetate building block has comparable independent pharmacophoric validation.

Antiviral SARS-CoV-2 Mpro inhibitor 4-Fluorobenzothiazole Pharmacophore

Electronic Property Differentiation: Hammett Substituent Constants Distinguish 4-Fluoro from 6-Substituted Analogs

The 4-fluoro substituent exerts a distinct electronic influence on the benzothiazole ring compared to substituents at the 6-position. Using established Hammett substituent constants: fluorine at the 4-position (meta to the thiazole nitrogen) has σₘ = 0.34, while substituents at the 6-position (para to the thiazole nitrogen) exert effects characterized by σₚ values: F (σₚ = 0.06), Cl (σₚ = 0.23), CH₃ (σₚ = -0.17), and C₂H₅ (σₚ = -0.15) [1]. The target compound (σₘ = 0.34 for 4-F) exerts a significantly stronger electron-withdrawing inductive effect at its position compared to any electron-donating alkyl group at the 6-position of comparator compounds such as methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1949816-45-8). This electronic difference modulates the pKa of the imino group and the compound's hydrogen-bond donor/acceptor capacity, which directly affects target binding and solubility [2].

Hammett constants Electronic effects QSAR Physicochemical properties

Purity and Characterization: Supplier-Certified Quality Metrics Enable Reproducible SAR Studies

The target compound is commercially available with certified purity specifications that support rigorous SAR campaigns. Multiple independent suppliers report purity levels of 97% (Leyan, catalog 1144240) and ≥98% (MolCore) , both determined by HPLC. This compares favorably with the purity specifications reported for the 6-fluoro positional isomer (CAS 1949836-64-9), also listed at 97% by the same supplier . The compound is supplied with full analytical characterization including NMR and MS data, ensuring batch-to-batch consistency. Critically, the compound is provided as a single, defined regioisomer (4-fluoro), eliminating the risk of isomeric contamination that can confound biological assay interpretation—a concern particularly relevant given the documented divergent biological properties of fluorobenzothiazole positional isomers [1].

Purity Quality control HPLC NMR Reproducibility

Optimal Application Scenarios for Methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide (CAS 2034153-22-3)


Antiviral Drug Discovery: Building Block for 4-Fluorobenzothiazole-Containing Mpro Inhibitors

The compound serves as a direct synthetic precursor for constructing SARS-CoV-2 Mpro inhibitors bearing the validated 4-fluorobenzothiazole P1′ moiety, a pharmacophoric element proven to deliver nanomolar enzymatic inhibition (IC50 = 0.007 µM for TKB245) and broad-spectrum activity against all major SARS-CoV-2 variants [1]. Its methyl acetate group at N3 provides a convenient handle for further elaboration to introduce P2/P3 moieties via amide coupling or ester hydrolysis. Procurement of this specific 4-fluoro building block is non-substitutable: the 6-fluoro isomer lacks the validated pharmacophoric geometry and would require de novo SAR exploration.

Kinase Inhibitor and CNS-Targeted Lead Optimization Programs

The 4-fluoro substituent enhances metabolic stability by blocking oxidative metabolism at the 4-position of the benzothiazole ring, consistent with established fluorobenzothiazole SAR [1]. The strong electron-withdrawing effect of the 4-fluoro group (σₘ = 0.34) modulates the basicity of the 2-imino group, potentially improving blood-brain barrier penetration compared to 6-alkyl-substituted analogs [2]. This makes the compound particularly suitable for CNS-targeted programs where fine-tuning of physicochemical properties is critical for achieving adequate brain exposure.

Antimicrobial and Antifungal SAR Exploration Utilizing Positional Fluorine Scanning

Benzothiazole derivatives with fluorine substitution have demonstrated antibacterial activity against Gram-positive pathogens including MRSA, with MIC values as low as 0.008 µg/mL for optimized fluorobenzothiazole-based dual GyrB/ParE inhibitors [1]. The target compound enables systematic positional fluorine scanning at the 4-position, complementing existing 6-fluoro and 5-fluoro analogs to comprehensively map the fluorine position-activity relationship in antimicrobial benzothiazole series. This complete positional SAR matrix is essential for identifying the optimal substitution pattern for target potency and selectivity [2].

Chemical Biology Tool Compound Synthesis for Target Identification

The defined 4-fluoro regioisomer, supplied at ≥97% purity with full analytical characterization, provides a reliable starting material for synthesizing affinity chromatography probes or photoaffinity labeling reagents [1]. The methyl acetate ester can be selectively hydrolyzed to the carboxylic acid for bioconjugation, while the 4-fluoro group serves as a silent ¹⁹F NMR reporter for binding studies. The unambiguous regioisomeric identity eliminates the confounding factor of positional isomer mixtures that could generate false-positive hits in target ID campaigns [2].

Quote Request

Request a Quote for methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.